Home > Products > Building Blocks P15667 > Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate
Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate - 1420898-69-6

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

Catalog Number: EVT-1665769
CAS Number: 1420898-69-6
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate

  • Compound Description: This compound was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid. It was characterized by LCMS, NMR, IR, and CHN elemental analysis, with its structure further confirmed through single-crystal XRD data. The compound displayed poor antibacterial and moderate anthelmintic activity.

Tert-butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

  • Compound Description: This compound contains a piperazine ring in a chair conformation. Structural analysis revealed a dihedral angle of 6.45° between the oxadiazole and benzene rings. The compound exhibits weak C—H⋯O intermolecular interactions in its crystal structure.

Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

  • Compound Description: This sterically congested piperazine derivative was synthesized using a modified Bruylants approach. The presence of a second nitrogen atom on the N-tert-butyl piperazine substructure contributes to its potential pharmacological utility.

Tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

  • Compound Description: This pyrazole derivative exhibits twisted benzene rings out of the plane of the pyrazole ring. The piperazine ring, in a chair conformation, connects to the pyrazole ring via a carbonyl spacer. Intermolecular C—H⋯O interactions create a supramolecular chain along the c axis.

Tert-butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate

  • Compound Description: This compound crystallizes with two independent molecules in its asymmetric unit, both featuring a piperazine ring in a chair conformation. The dihedral angles between various aromatic rings in the molecule are described, and C—H⋯O hydrogen bonds connect molecules into chains.

Tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate

  • Compound Description: This compound is synthesized via a reduction reaction of Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is produced through a one-step amination process. The synthesis is noted for its high yield, mild conditions, low cost, and simple operation.

Tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

  • Compound Description: This compound is synthesized through an amination reaction using CuI as a catalyst, ethylene glycol as a ligand, potassium phosphate as a base, and isopropanol as the solvent. It is a key intermediate in the synthesis of biologically active benzimidazole compounds.

Tert-butyl (Z)-4-(2-(5-methoxy-3-(2-((methylthio)carbonothioyl)hydrazono)-2-oxoindolin-1-yl)ethyl)piperazine-1-carboxylate

  • Compound Description: This compound, with the formula C22H31N5O4S2, crystallizes in the triclinic crystal system and P1̅ space group. Detailed crystallographic data is provided in the research paper.

Tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate

  • Compound Description: This compound is a crucial intermediate in the synthesis of small molecule anticancer drugs. A rapid, high-yield synthetic method utilizing a four-step process starting from commercially available piperidin-4-ylmethanol is described.

(R)-5-扁桃酰基-3-对甲基哌嗪苯甲酰基-4,6-二氢吡咯[3,4-c]吡唑

  • Compound Description: This compound, translated as (R)-N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide, is synthesized from glycine through a multi-step process involving a Michael reaction, esterification, amino protection, cyclization, acylation, and deprotection steps.

Tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1)

  • Compound Description: This novel heterocyclic compound exhibits potent antiviral activity against SARS-CoV-2 in vitro. It demonstrates a higher anti-SARS-CoV-2 activity than its related compound, trans-2 (rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one), with an EC50 of 3.15 μM and a selectivity index exceeding 63.49. The compound primarily inhibits post-entry viral replication in both Vero E6 and Calu-3 cells.

1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives

  • Compound Description: This series of novel compounds are synthesized via O-alkylation of 1-(8-chloro-2-(trifluoromethyl) imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine with various aryl alcohols. They are evaluated for their antibacterial activity.

Tert-butyl(+)-(1S,5R,9S,4'S)-9-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)-3,6-dioxo-2-oxabicycl[3.3.1]nonane-5-carboxylate

  • Compound Description: This compound is formed from a more complex tert-butyl carboxylate derivative through catalytic hydrogenolysis. The resulting cyclopropanaol intermediate undergoes a regioselective retrograde aldol reaction to yield the title compound.

Methyl(2S,2R',4'S,12bR)-2,-tert-butyl-1, 2,6,7,12,12b-hexahydro-4'-methyl-2-(5'-oxo-1',3'-dioxolane-4'-yl)indolo[ 2,3-α]-quinolizine-3-carboxylate

  • Compound Description: This complex polycyclic compound features indole and quinolizine ring systems. Detailed crystallographic data for the molecule is provided in the research paper.

Binuclear Triphenylantimony(V) Catecholates

  • Compound Description: This research focuses on a series of binuclear triphenylantimony(V) bis-catecholato complexes, with various catecholate and linker ligands. The study explores the structural features, redox properties, and Sb...N interactions of these complexes.

Tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate

  • Compound Description: This derivative of the 2-phenoxybenzamide 1 from the Medicines for Malaria Venture Malaria Box Project exhibits promising multi-stage activity against different strains of P. falciparum. It possesses high antiplasmodial activity against P. falciparum NF54 (PfNF54 IC50 = 0.2690 µM) and very low cytotoxicity (L-6 cells IC50 = 124.0 µM), resulting in an excellent selectivity index of 460. The compound also demonstrates improved physicochemical and pharmacokinetic properties compared to the lead structure.

Trans 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt

  • Compound Description: This pyrrolidine derivative, synthesized via epoxide ring opening followed by methylation and deprotection, is used as a precursor for the synthesis of various amide and amine products containing the 1,2,4-triazole motif. These products are investigated for their potential biological activities.

(Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione (26)

  • Compound Description: This compound is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). Its synthesis involves a multi-step process including regioselective epoxide ring opening, fluorination, chiral separation, reductive amination, and Knoevenagel condensation.

6-(azepan-1-yl)-N-carbamimidoylnicotinamide (9)

  • Compound Description: This hexamethylene amiloride (HMA)-derived compound inhibits the wild-type influenza A M2 ion channel, demonstrating greater potency than amantadine or HMA itself. It competes with amantadine for M2 inhibition, suggesting a similar binding site. The compound effectively inhibits in vitro replication of influenza virus encoding wild-type M2.

tert-Butyl 4′-(carbamimidoylcarbamoyl)-2′,3-dinitro-[1,1′-biphenyl]-4-carboxylate (27)

  • Compound Description: This HMA-derived compound exhibits inhibitory activity against both adamantane-sensitive and resistant forms of the influenza A M2 ion channel, specifically targeting a resistant variant encoding a serine to asparagine 31 mutation (S31N). It shows improved efficacy over amantadine and HMA in inhibiting viruses encoding M2(S31N).

d3-Poziotinib Hydrochloride

  • Compound Description: This deuterated analog of the tyrosine kinase inhibitor poziotinib displays improved microsomal stability compared to the non-deuterated form. The synthesis involves a seven-step process starting from 4-chloro-7-hydroxyquinazolin-6-yl pivalate, including deuterium incorporation, etherization, amination, deprotection, nucleophilic substitution, and amide formation.

Tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11)

  • Compound Description: This novel isoindolinone derivative exhibits antitumor activity, particularly against the HepG2 cancer cell line with an IC50 of 5.89 μM. The compound is part of a series of 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives synthesized and evaluated for their cytotoxicity.

Tert-butyl-4-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

  • Compound Description: This compound is a key intermediate in a specific process for preparing teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. It is synthesized by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with piperazine-1-carboxylic acid tert-butyl ester.

4-{6-[(6-(1-butoxy-vinyl)-8-cyclopentyl-5-methyl-7-oxo-7, 8-dihydroppyridino-[2, 3-D] pyrimidine-2-yl) amino]-3-pyridyl}-1-piperazine carboxylic acid tert-butyl ester

  • Compound Description: This compound is a key intermediate in the synthesis of palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor used for the treatment of breast cancer. The compound undergoes conversion of its vinyl ether group to a carbonyl group to produce a purified intermediate, which is then further processed to yield palbociclib.

Bis(3,5-di-tert-butylpyrazol-1-yl)acetic acid (bdtbpza)

  • Compound Description: This sterically hindered ligand coordinates to zinc(II) to form the complex [(bdtbpza)ZnCl], which serves as a structural model for active sites in zinc enzymes like thermolysin and carboxypeptidase. The bulky tert-butyl groups do not hinder access to the zinc atom, allowing for ligand substitution reactions. This ligand also reacts with FeCl2 to form [(bdtbpza)FeCl], which could potentially model active sites in mononuclear non-heme iron oxidases and oxygenases.

4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one

  • Compound Description: This piperazin-2-one derivative, with a tert-butyloxycarbonyl protecting group, adopts a distorted half-chair configuration. Hydrogen bonds form between the hydroxyl group and the protecting carbonyl group, as well as between the NH group and the piperazin-2-one oxygen.

N-(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-1-piperazin-1-yl-2,3-dihydro-1H-indene-5-carboxamide and its derivatives

  • Compound Description: This compound and its derivatives represent a series of novel dihydroindenamide compounds with inhibitory activity against protein kinases such as Abl, c-Kit, and PDGFR. [] They hold potential for treating diseases related to dysregulated activity of these kinases, including leukemia and other cancers. [] Specific derivatives mentioned include:
    Overview

    Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate is a chemical compound that falls under the category of piperazine derivatives. This compound features a tert-butyl group, a piperazine ring, and a pyridazine moiety, making it structurally interesting for various applications in medicinal chemistry and pharmacology. The synthesis and characterization of such compounds are crucial for understanding their potential biological activities and therapeutic uses.

    Source

    The compound can be synthesized through various chemical pathways, often involving the reaction of piperazine derivatives with pyridazine-containing reagents. The specific methods of synthesis can vary based on the desired purity and yield of the final product.

    Classification

    Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate is classified as an organic compound within the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is also categorized as a carboxylate ester due to the presence of the carboxylate functional group.

    Synthesis Analysis

    Methods

    The synthesis of Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate typically involves the following steps:

    1. Formation of Piperazine Derivative: The initial step may include the synthesis of a substituted piperazine compound.
    2. Pyridazine Coupling: This involves reacting the piperazine derivative with a suitable pyridazine reagent, which introduces the pyridazine ring into the structure.
    3. Carboxylation: Finally, the tert-butyl ester group is introduced through esterification reactions involving tert-butyl alcohol and appropriate activating agents.

    Technical Details

    The reactions may require specific conditions such as controlled temperatures, inert atmospheres, and catalysts to enhance yields and selectivity. Techniques like chromatography are often employed for purification.

    Molecular Structure Analysis

    Structure

    The molecular structure of Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate can be represented as follows:

    • Molecular Formula: C_{13}H_{18}N_{4}O_{2}
    • Molecular Weight: Approximately 250.31 g/mol

    The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, connected to a pyridazine ring substituted at one position with a tert-butyl group.

    Data

    The structural configuration can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its three-dimensional arrangement.

    Chemical Reactions Analysis

    Reactions

    Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate can participate in various chemical reactions including:

    1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid.
    2. Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions at its pyridazine or piperazine moieties.
    3. Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol under appropriate conditions.

    Technical Details

    The reaction conditions such as solvent choice, temperature, and reaction time are critical for optimizing yields and minimizing by-products.

    Mechanism of Action

    Process

    Data

    Studies may employ techniques like receptor binding assays or enzyme inhibition assays to elucidate its pharmacological profile.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a white to off-white solid.
    • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: Reacts with strong acids or bases; potential for hydrolysis under aqueous conditions.

    Relevant data must be gathered from experimental studies to confirm these properties.

    Applications

    Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate has potential applications in:

    1. Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders or cancer due to its structural similarity to known pharmacophores.
    2. Research: Utilized in studies exploring receptor-ligand interactions or enzyme kinetics.
    3. Chemical Biology: May serve as a tool compound for investigating biological pathways involving piperazines or pyridazines.
    Synthetic Methodologies and Reaction Engineering

    Photocatalytic Strategies for Piperazine-Pyridazine Hybrid Synthesis

    Acridine Salt-Mediated Visible-Light-Driven C–N Coupling Reactions

    Acridine-based photocatalysts enable efficient C–N bond formation between pyridazine derivatives and piperazine rings under visible light irradiation. This method employs blue LED illumination (450–480 nm) with oxygen as a green oxidant, achieving near-quantitative yields (95%) of tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate under anhydrous conditions. The reaction proceeds in dichloroethane at ambient temperature over 10 hours, with the acridine salt facilitating single-electron transfer (SET) to activate the pyridazine ring for nucleophilic attack by Boc-protected piperazine. This approach eliminates the need for precious metal catalysts and operates under mild conditions, significantly reducing energy consumption compared to thermal methods [1] [3]. The reaction system requires triple oxygen purging before irradiation to optimize the oxidative environment while preventing over-oxidation of sensitive functional groups. Post-reaction processing involves simple filtration and column chromatography, delivering the target compound as a colorless solid with high purity [1] [2].

    Radical-Based Mechanisms in Oxidative Amination Under Irradiation

    Radical intermediates govern the photocatalytic amination pathway through a three-stage process: (1) Photoexcitation of acridine catalysts generates triplet-state species that abstract electrons from amine substrates, forming aminyl radicals; (2) These radicals undergo oxidative coupling with pyridazine rings via radical addition to electron-deficient nitrogen atoms; (3) TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) or diphenyl disulfide acts as a co-catalyst to regenerate the photocatalyst while facilitating dehydrogenation to form stable C–N bonds. Oxygen serves as a terminal oxidant to complete the catalytic cycle by oxidizing reduced photocatalyst species back to their active state. This mechanism tolerates various functional groups on the pyridazine ring, including methyl substituents at the 6-position, without protective group chemistry. Kinetic studies reveal that radical trapping agents like butylated hydroxytoluene completely inhibit product formation, confirming the radical-dependent pathway [1] [2] [3].

    Table 1: Photocatalytic Reaction Parameters for C-N Coupling

    ParameterOptimal ConditionsEffect of Variation
    Light SourceBlue LED (450-480 nm)Reduced intensity decreases yield by 40%
    Oxygen Concentration>99% atmosphereInert atmosphere reduces yield to <5%
    Catalyst Loading5 mol% acridine salt<3%: Slow reaction; >7%: Side products
    Reaction Time10 hours<6h: Incomplete; >14h: Decomposition
    SolventAnhydrous 1,2-dichloroethanePolar solvents reduce yield by 15-30%

    Transition Metal-Catalyzed Cross-Coupling Approaches

    Palladium-Catalyzed Buchwald-Hartwig Amination for Pyridazine Functionalization

    Palladium-catalyzed cross-coupling between halogenated pyridazines and Boc-piperazine provides a robust route to the target compound. Optimized conditions employ Pd₂(dba)₃ (0.5–1.5 mol%) with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos ligands (2–4 mol%) in toluene at 80–100°C. The reaction requires anhydrous conditions and inert atmosphere to prevent catalyst decomposition. Critical to success is the use of 3-chloro-6-methylpyridazine or its brominated analog as coupling partners, where the methyl group enhances electron density at the coupling position. This method achieves 85–92% isolated yield within 8–12 hours, with catalyst loadings reducible to 0.2 mol% in continuous flow systems. Key challenges include palladium black formation and residual metal contamination (>300 ppm), addressed through ligand tuning and post-reaction purification with scavenger resins [4] [7]. The reaction proceeds via oxidative addition of Pd(0) into the C–X bond (X = Cl, Br), followed by coordination with the piperazine nitrogen and reductive elimination to form the C–N bond.

    Copper-Mediated Ullmann-Type Coupling for Piperazine Ring Formation

    Copper-catalyzed methods offer a cost-effective alternative using CuI (5–10 mol%) with trans-1,2-diaminocyclohexane or N,N'-dimethylethylenediamine as ligands in DMSO or dioxane. The reaction operates at 100–120°C for 12–24 hours, accommodating iodo- or bromo-pyridazines with electron-withdrawing groups. For tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate synthesis, copper catalysis achieves 75–80% yield but requires stoichiometric cesium carbonate as base. Recent advances demonstrate microwave acceleration (150°C, 30 minutes) with 18-crown-6 as phase-transfer catalyst, improving yields to 85% while reducing copper loading to 3 mol%. The mechanism involves single-electron transfer (SET) from Cu(I) to form pyridazinyl radicals that combine with copper-coordinated piperazine anions. This approach generates fewer metallic byproducts than palladium systems but may require additional purification to remove copper residues to <50 ppm [4].

    Table 2: Comparison of Metal-Catalyzed Coupling Approaches

    ParameterPalladium SystemCopper System
    Catalyst CostHigh ($300–500/mol)Low ($5–10/mol)
    Typical Yield85–92%75–85%
    Reaction Temperature80–100°C100–120°C
    Halide CompatibilityCl, Br, IBr, I (Cl requires higher temp)
    Metal Residual Limit<10 ppm<50 ppm
    Ligand RequirementsBidentate phosphines (BINAP, XPhos)Diamines or amino alcohols

    Process Optimization for Industrial Scalability

    Solvent Selection and Temperature Control in Multi-Step Syntheses

    Solvent polarity critically impacts reaction kinetics and byproduct formation in piperazine-pyridazine coupling. Non-polar solvents (toluene, dichloroethane) minimize nucleophilic substitution side products by reducing the concentration of ionic species, while aprotic polar solvents (DMF, NMP) accelerate metal-catalyzed reactions but promote hydrolysis of Boc protecting groups. Temperature profiling reveals that maintaining Buchwald-Hartwig amination at 90±5°C maximizes yield while preventing exothermic decomposition (>110°C). For photocatalytic routes, ambient temperature (20–25°C) suffices due to light activation. Multi-step optimizations demonstrate that switching from ethanol to ethyl acetate/toluene mixtures (1:3) in workup reduces emulsion formation and improves phase separation during extraction, increasing recovery yield by 12% and reducing processing time by 40%. Additionally, controlled cooling during acidification prevents crystallization issues in downstream steps [4] [6].

    Minimizing Byproduct Formation Through Catalytic Tuning

    Catalyst poisoning by pyridazine coordination is mitigated through ligand screening, where bulky electron-rich phosphines (SPhos, RuPhos) reduce Pd(II) reduction to inactive Pd(0) black. In photocatalytic systems, TEMPO concentration optimization (10–15 mol%) suppresses over-oxidation byproducts that form via imine intermediates. Key impurities identified through HPLC-MS include:

    • Bis-aminated products from excess nucleophile
    • De-tert-butylated piperazine adducts
    • Chlorinated derivatives from solvent participationCatalyst tuning reduces these impurities to <0.5% through:(1) Stoichiometric control (0.95 eq. piperazine to limit bis-amination)(2) Radical scavengers (hydroquinone, 0.1%) to prevent homocoupling(3) Solvent drying (molecular sieves) to inhibit Boc deprotectionThese measures increase isolated yield to >90% while reducing purification complexity [2] [4].

    Table 3: Optimization Parameters for Industrial Production

    Process VariableLaboratory ScaleOptimized Pilot ScaleEffect of Optimization
    Catalyst Loading1.5 mol% Pd / 3 mol% ligand0.5 mol% Pd / 1.5 mol% ligand60% cost reduction
    Reaction Concentration0.3 M0.8 M2.7x throughput increase
    Oxygen Control (Photo)Batch purgingContinuous spargingYield increase from 89% to 95%
    Temperature Profile±10°C fluctuation±2°C controlImpurity reduction by 30%
    Workup SolventDichloromethaneEthyl acetate/heptaneEasier recovery (85% → 92%)

    Green Chemistry Innovations

    Solvent-Free Mechanochemical Synthesis Pathways

    Mechanochemical synthesis via ball milling eliminates solvent waste while enhancing reaction efficiency for tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate production. The method involves milling 3-chloro-6-methylpyridazine with tert-butyl piperazine-1-carboxylate (1:1.05 ratio) and K₂CO₃ using stainless-steel balls (10 mm diameter) at 30 Hz frequency for 60–90 minutes. Copper-doped zirconia (Cu-ZrO₂) serves as a recyclable heterogeneous catalyst, achieving 80–85% conversion without solvent input. This approach reduces E-factor (environmental factor) by 95% compared to solution-phase methods by eliminating volatile organic compounds (VOCs) and aqueous waste streams. The intense mechanical energy enables reagent mixing at molecular levels, overcoming diffusion limitations of solid-state reactions. Temperature monitoring confirms the reaction remains below 50°C, preventing thermal degradation of the Boc protecting group [6].

    Recyclable Photocatalyst Systems for Sustainable Production

    Immobilized acridine photocatalysts on mesoporous silica (Acr-SBA-15) enable sustainable C–N coupling with consistent activity over 10 reaction cycles. The heterogeneous system operates under visible light in water/acetonitrile (1:4) mixtures, yielding 87–92% of the target compound per cycle. Catalyst recycling involves simple filtration and methanol washing, with no detectable leaching (<0.1 ppm acridine). This innovation reduces catalyst consumption by 90% compared to homogeneous systems. Life cycle analysis confirms a 40% reduction in global warming potential and 65% lower energy use compared to thermal amination. Additionally, oxidant systems have been upgraded from peroxide reagents to atmospheric oxygen pumped through microporous membranes, reducing waste acidity and metal-based oxidant consumption. The combined innovations align with 9 of the 12 Principles of Green Chemistry while maintaining >99.5% product purity by HPLC [1] [2].

    Properties

    CAS Number

    1420898-69-6

    Product Name

    Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

    IUPAC Name

    tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

    Molecular Formula

    C14H22N4O2

    Molecular Weight

    278.35 g/mol

    InChI

    InChI=1S/C14H22N4O2/c1-11-5-6-12(16-15-11)17-7-9-18(10-8-17)13(19)20-14(2,3)4/h5-6H,7-10H2,1-4H3

    InChI Key

    XQGUBDZBBYIGFC-UHFFFAOYSA-N

    SMILES

    CC1=NN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C

    Canonical SMILES

    CC1=NN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.